molecular formula C7H6ClF2NO B13009311 4-(Chloromethyl)-2-(difluoromethoxy)pyridine

4-(Chloromethyl)-2-(difluoromethoxy)pyridine

Katalognummer: B13009311
Molekulargewicht: 193.58 g/mol
InChI-Schlüssel: DCKDFDWNFZIDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-2-(difluoromethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position and a difluoromethoxy group at the 2-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves the introduction of the chloromethyl and difluoromethoxy groups onto the pyridine ring. One common method is the chloromethylation of 2-(difluoromethoxy)pyridine using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2-(difluoromethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s reactivity can lead to the formation of covalent bonds with target molecules, enhancing its potency and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)pyridine: Lacks the difluoromethoxy group, which can affect its reactivity and applications.

    2-(Difluoromethoxy)pyridine:

    4-(Bromomethyl)-2-(difluoromethoxy)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can alter its reactivity and properties.

Uniqueness

4-(Chloromethyl)-2-(difluoromethoxy)pyridine is unique due to the combination of the chloromethyl and difluoromethoxy groups on the pyridine ring. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems.

Eigenschaften

Molekularformel

C7H6ClF2NO

Molekulargewicht

193.58 g/mol

IUPAC-Name

4-(chloromethyl)-2-(difluoromethoxy)pyridine

InChI

InChI=1S/C7H6ClF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2

InChI-Schlüssel

DCKDFDWNFZIDSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1CCl)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.